(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene

Catalog No.
S579299
CAS No.
16219-75-3
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene

CAS Number

16219-75-3

Product Name

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene

IUPAC Name

(1R,4R,5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2+/t7-,9-/m0/s1

InChI Key

OJOWICOBYCXEKR-WHZSQGQPSA-N

SMILES

CC=C1CC2CC1C=C2

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Solubility in water: none

Synonyms

5-Ethylidenebicyclo[2.2.1]hept-2-ene; 2-Ethylidene-5-norbornene; 2-Ethylidenebicyclo[2.2.1]hept-5-ene; 5-Ethylidenenorbornene; Ethylidene-2-norbornene; Ethylidenenorbornene

Canonical SMILES

CC=C1CC2CC1C=C2

Isomeric SMILES

C/C=C/1\C[C@H]2C[C@@H]1C=C2

Potential as a Self-healing Agent for Polymeric Composites:

Research suggests that 5-ethylidene-2-norbornene (5-EN) holds promise as a self-healing agent for polymeric composites. These are materials composed of two or more distinct phases, where one phase acts as a matrix and the other reinforces it. When cracks or damage occur in the composite, 5-EN can potentially repair them through a process called retro-Diels-Alder (RDA) reaction. Under specific conditions, heat or light exposure can trigger the RDA reaction, causing 5-EN to reversibly convert into its precursor molecules, dicyclopentadiene (DCPD) and ethylene. These precursor molecules can then migrate and re-polymerize at the crack site, effectively healing the damage.

Studies have demonstrated the feasibility of using 5-EN as a self-healing agent in various types of polymeric composites, including epoxy resins, polyurethanes, and polyureas [].

Other Potential Applications:

Beyond its potential in self-healing materials, 5-EN exhibits various other properties that make it relevant in scientific research:

  • Monomer for Polymer Synthesis: Due to its double bond structure, 5-EN can act as a monomer, a building block for the creation of various polymers. Researchers have explored its use in the synthesis of ring-opening metathesis polymerization (ROMP) polymers, which possess unique properties like good thermal stability and mechanical strength [].
  • Organic Chemistry Studies: The unique structure and reactivity of 5-EN make it an interesting subject for various studies in organic chemistry. Researchers have investigated its reaction pathways and explored its potential applications in areas like catalysis and material design [].

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene, commonly referred to as 5-ethylidene-2-norbornene, is a bicyclic organic compound with the molecular formula C9H12\text{C}_9\text{H}_{12} and a molecular weight of approximately 120.19 g/mol. This compound features a unique bicyclic structure characterized by a bridged bicyclic framework that includes a double bond at the ethylidene position. The compound exists in two stereoisomeric forms: endo and exo, which differ in the spatial arrangement of their atoms. It is known for its colorless volatile liquid state and strong camphor-like odor, with a boiling point of approximately 146 °C and a melting point of -80.15 °C .

Currently, there is no extensive research on the specific mechanism of action of ENB in biological systems.

  • Limited information exists regarding the specific hazards of ENB. However, as with most organic compounds, it is recommended to handle ENB with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to its potential flammability and unknown toxicological effects.
Typical of alkenes, including:

  • Electrophilic Additions: The double bond can undergo electrophilic addition reactions with halogens, acids, and other electrophiles.
  • Polymerization: It can act as a monomer in polymerization reactions, leading to the formation of polymers such as ethylene-norbornene copolymers, which are used in various synthetic rubber applications.
  • Isomerization: The compound can be isomerized under certain conditions to yield different structural isomers .

Several synthesis methods for (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene have been documented:

  • Diels-Alder Reaction: This method involves the reaction of cyclopentadiene (or dicyclopentadiene) with 1,3-butadiene to form vinyl norbornene, which is subsequently isomerized to yield the desired compound.
    Cyclopentadiene+1 3 butadieneVinyl norbornene(5E)5Ethylidenebicyclo 2 2 1 hept 2 ene\text{Cyclopentadiene}+\text{1 3 butadiene}\rightarrow \text{Vinyl norbornene}\rightarrow (5E)-5-\text{Ethylidenebicyclo 2 2 1 hept 2 ene}
  • Chlorination and Dehydrochlorination: Another method involves chlorinating 3-chloro-1-butene followed by a reaction with 5-(1-chloroethyl)-2-norbornene and subsequent removal of hydrochloric acid using calcium oxide .

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene finds applications primarily in the production of synthetic rubber and as an intermediate in organic synthesis:

  • Synthetic Rubber Production: It is used as a comonomer in the production of ethylene-norbornene rubber, which exhibits excellent elasticity and durability.
  • Building Materials: Due to its chemical resistance properties, it is utilized in waterproofing materials and impact-resistant plastics.
  • Chemical Intermediates: It serves as an important intermediate in various organic synthesis pathways for producing more complex molecules .

Several compounds share structural similarities with (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene, including:

Compound NameMolecular FormulaUnique Features
5-Methylidenebicyclo[2.2.1]hept-2-eneC9H12Methyl group substituent at the same position
5-Vinylbicyclo[2.2.1]hept-2-eneC9H12Vinyl group instead of ethylidene
5-Ethylbicyclo[2.2.1]hept-2-eneC9H14Saturated structure without double bond

Uniqueness

(5E)-5-Ethylidenebicyclo[2.2.1]hept-2-ene is distinguished by its ethylidene group at the 5-position of the bicyclic framework, which influences its reactivity and physical properties compared to other similar compounds that may contain different substituents or saturation levels.

Physical Description

Ethylidene norbornene is a colorless liquid with an odor of turpentine. Floats on water.
Liquid
Colorless to white liquid with a turpentine-like odor; [NIOSH]
WHITE-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to white liquid with a turpentine-like odor.

Color/Form

COLORLESS LIQUID

XLogP3

2.2

Exact Mass

120.093900383 g/mol

Monoisotopic Mass

120.093900383 g/mol

Boiling Point

297.7 °F at 760 mmHg (USCG, 1999)
67 °C @ 50 MM HG
148 °C
298 °F

Flash Point

79 °F (NTP, 1992)
38 °C
38.33 °C, open cup
38 °C o.c.
79 °F
(oc) 101 °F

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.1

Density

0.896 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8958 @ 20 °C
Relative density (water = 1): 0.9
0.90

LogP

3.82 (LogP)

Odor

TURPENTINE-LIKE
... Turpentine-like odor.

Odor Threshold

Odor Threshold Low: 0.07 [mmHg]
Odor threshold (detection or recognition not specified), from CHEMINFO
An odor threshold of 0.014 ppm has been reported.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-112 °F (USCG, 1999)
FP: -80 °C
-80 °C
-112 °F

UNII

5S9TQH0VUV

GHS Hazard Statements

Aggregated GHS information provided by 841 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (42.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (41.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (84.07%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (24.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (31.03%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

11.89 mmHg (USCG, 1999)
4.2 [mmHg]
4.2 MM HG @ 20 °C
Vapor pressure, Pa at 20 °C: 560
4 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

28304-66-7
28304-67-8
16219-75-3

Biological Half Life

0.28 Days

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

General Manufacturing Information

Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
All Other Basic Organic Chemical Manufacturing
Rubber Product Manufacturing
Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-: ACTIVE

Analytic Laboratory Methods

ETHYLIDENENORBORNENE FROM THE AIR WAS ABSORBED IN GLACIAL ACETIC ACID & DETERMINED BY ABSORPTION AT 536 NM.
5-ETHYLIDENE-2-NORBORNENE WAS DETERMINED IN AIR BY ABSORPTION IN TOLUENE & SUBSEQUENT CHROMATOGRAPHY OF THE SOLN ON 60-80 MESH CHROMOSORB IMPREGNATED WITH 2,3-TRIS(CYANOETHOXY)PROPANE.

Storage Conditions

ENB should be stored in a nitrogen atmosphere since it reacts with oxygen.

Dates

Last modified: 08-15-2023

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